molecular formula C24H20N2O3S2 B2947402 N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide CAS No. 865175-41-3

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide

Cat. No. B2947402
CAS RN: 865175-41-3
M. Wt: 448.56
InChI Key: TYMPBSKPKJLHHW-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound has a complexity of 886, with a rotatable bond count of 5. It has no hydrogen bond donors but has 6 hydrogen bond acceptors . The topological polar surface area is 143, and it has a heavy atom count of 29 .


Physical And Chemical Properties Analysis

The compound has an XLogP3-AA value of 2.7, an exact mass of 450.03778520, and a monoisotopic mass of 450.03778520 .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

This compound has been researched for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the process of inflammation and pain. By inhibiting this enzyme, the compound could be used to develop new anti-inflammatory drugs that are more selective and have fewer side effects compared to non-selective COX inhibitors .

Anti-inflammatory Activity

In relation to its COX-2 inhibition properties, the compound has also been evaluated for its anti-inflammatory activity in vivo. This includes assessing its effectiveness in reducing inflammation in animal models, which is a crucial step in the development of new anti-inflammatory medications .

Ulcerogenic Liability Assessment

The safety profile of the compound includes evaluating its ulcerogenic liability. This involves determining the potential of the compound to cause gastric ulcers, a common side effect of many anti-inflammatory drugs. A compound with low ulcerogenic liability would be advantageous in creating safer anti-inflammatory therapies .

Histopathological Evaluation

Histopathological examination is another application where this compound is used. It involves studying the microscopic anatomy of tissues to assess the cariogenic effect of the compound. This is important for understanding the potential side effects and the safety of the compound when used as a medication .

Drug-likeness and ADME Profiles

The compound’s physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and drug-likeness are studied in silico. These studies are essential for predicting how the compound behaves in the body, which is critical for drug development .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction between the compound and COX-2 at the molecular level. This helps in elucidating the mechanism of action and can guide the design of more potent and selective inhibitors .

Synthesis of Benzimidazole Derivatives

The compound serves as a pharmacophore in the synthesis of a novel series of benzimidazole derivatives. These derivatives are then tested for their potential as COX-2 inhibitors, expanding the scope of research in this field .

Antibacterial and Cytotoxic Activities

Research has also explored the antibacterial and cytotoxic activities of derivatives of this compound. This includes synthesizing new derivatives and testing their effectiveness against various bacterial strains and cancer cell lines .

properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S2/c1-3-15-26-21-14-13-20(31(2,28)29)16-22(21)30-24(26)25-23(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMPBSKPKJLHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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